L-Kynurenine-d4 TFA Salt
Description
L-Kynurenine-d4 TFA Salt is a deuterium-labeled derivative of L-kynurenine, a key metabolite in the tryptophan degradation pathway. This compound is synthesized with four deuterium atoms replacing hydrogen atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based metabolomic studies . The trifluoroacetic acid (TFA) salt form ensures solubility in polar solvents and facilitates purification during synthesis.
Properties
Molecular Formula |
C₁₀H₈D₄N₂O₃.(C₂HF₃O₂) |
|---|---|
Molecular Weight |
212.2411402 |
Synonyms |
(αS)-α,2-Diamino-γ-oxo-benzenebutanoic Acid-d4 TFA Salt; _x000B_L-3-Anthraniloyl-alanine-d4 TFA Salt; (S)-α,2-Diamino-γ-oxo-benzenebutanoic Acid-d4 TFA Salt; 3-Anthraniloylalanine-d4 TFA Salt; Kynurenin-d4 TFA Salt; Kynurenine-d4 TFA Salt; L-3-(o-Aminobenzo |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Specifications :
- Molecular Formula : C₁₀H₈D₄N₂O₃·x(C₂HF₃O₂)
- Molecular Weight : 212.24 (base) + x(114.02) (TFA)
- CAS Number : 194546-33-3 (free acid)
- Purity : >95% (HPLC)
- Storage : -20°C, stable at room temperature during transit .
Its primary applications include isotopic tracing in metabolic flux analysis, pharmacokinetic studies, and enzyme activity assays, particularly in neurological and immunological research where kynurenine pathway dysregulation is implicated .
Comparison with Similar Compounds
Isotopic Variants of Amino Acid Metabolites
L-Kynurenine-d4 TFA Salt is compared to other deuterated metabolites in terms of isotopic labeling, solubility, and research applications:
Key Findings :
- L-Kynurenine-d4 is distinguished by its role in the kynurenine pathway, whereas 5-hydroxy-L-tryptophan-d4 and L-DOPA-d3 are critical in neurotransmitter synthesis.
- The TFA salt form of L-Kynurenine-d4 enhances solubility compared to non-salt forms (e.g., free acids), which is advantageous for cell-based assays .
TFA Salts in Pharmaceutical Compounds
TFA salts are widely used in drug development for purification and stability. Below is a comparison of this compound with other TFA-containing compounds:
Key Findings :
- TFA salts simplify purification across diverse compound classes but require conversion to biologically compatible salts (e.g., HCl) for in vivo studies .
- This compound shares the advantage of high synthetic yield with Makaluvamine A and β-lactam inhibitors but is uniquely tailored for metabolic tracing .
Non-Deuterated vs. Deuterated L-Kynurenine
A comparison of the deuterated and non-deuterated forms highlights isotopic advantages:
Key Findings :
- Deuterium labeling in L-Kynurenine-d4 improves quantification accuracy in complex biological matrices, a feature absent in the non-deuterated form .
Q & A
Q. What are the critical considerations for handling and storing L-Kynurenine-d4 TFA Salt to ensure experimental reproducibility?
this compound requires storage at -20°C to prevent degradation, as its isotopic labeling (deuterium atoms) and TFA salt form may influence stability under ambient conditions . For reconstitution, use inert solvents (e.g., deuterated DMSO or water) to avoid isotopic exchange. Always verify purity (>95% via HPLC) before use, as impurities may confound metabolic pathway analyses .
Q. How does the TFA salt form impact the solubility and bioactivity of L-Kynurenine-d4 in cell-based assays?
TFA salts enhance solubility in aqueous buffers but may introduce artifacts in biological assays due to residual TFA (e.g., pH alterations or cytotoxicity at high concentrations). To mitigate this, convert the TFA salt to acetate or HCl via ion-exchange chromatography, ensuring <1% TFA residual . Validate solubility post-conversion using mass spectrometry or NMR .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Use LC-MS/MS with deuterium-specific transitions (e.g., m/z shifts due to d4 labeling) to distinguish endogenous L-Kynurenine from the deuterated form. Include internal standards (e.g., L-Kynurenine-¹³C analogs) to correct for matrix effects. Method validation should assess recovery rates (>80%) and limit of quantification (LOQ < 1 nM) in plasma or tissue homogenates .
Advanced Research Questions
Q. How can this compound be used to resolve contradictions in tryptophan metabolism studies involving IDO/TDO enzymes?
Deuterated L-Kynurenine enables tracing of enzymatic kinetics (e.g., IDO1 vs. IDO2 activity) via isotope dilution assays , minimizing interference from endogenous metabolites. For instance, in conflicting reports on IDO inhibition efficacy, use in vitro systems with L-Kynurenine-d4 to measure substrate depletion rates and validate enzyme specificity via CRISPR-knockout controls .
Q. What experimental designs are optimal for studying the immunomodulatory effects of L-Kynurenine-d4 in vivo?
Employ dual-isotope labeling (e.g., ¹⁵N for protein turnover and d4 for metabolite tracking) in murine models to dissect immune cell-specific responses. For example, combine L-Kynurenine-d4 with flow cytometry to quantify T-cell suppression in tumors, controlling for dietary tryptophan intake and gut microbiota influences .
Q. How should researchers address discrepancies in LC-MS data when quantifying L-Kynurenine-d4 in heterogeneous tissue samples?
Perform spatial metabolomics (e.g., MALDI imaging) to map regional metabolite distribution and identify sampling biases. Normalize data to tissue weight and internal standards, and apply multivariate statistics (e.g., PCA) to distinguish technical variability from biological heterogeneity .
Q. What strategies mitigate isotopic interference when using L-Kynurenine-d4 in tracer studies alongside other deuterated metabolites?
Design multi-channel MS detection protocols with high-resolution mass filters (e.g., Q-TOF) to separate isotopic clusters. Pre-treat samples with solid-phase extraction (SPE) to remove non-target deuterated compounds. Validate specificity via stable isotope-resolved NMR .
Methodological Guidance
Q. How to validate the isotopic purity of this compound prior to kinetic studies?
Conduct high-resolution mass spectrometry (HRMS) and ²H-NMR to confirm deuterium incorporation (>98% at positions 3,5,6,7). Compare fragmentation patterns with non-deuterated standards to identify unintended labeling sites .
Q. What controls are essential when assessing L-Kynurenine-d4’s role in neuronal inflammation models?
Include:
Q. How to reconcile conflicting data on L-Kynurenine-d4’s stability in long-term cell culture experiments?
Monitor deuterium loss via time-course MS analysis and adjust media replacement intervals. Use airtight culture systems to minimize atmospheric exchange and supplement with deuterium oxide (D₂O) to stabilize isotopic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
